8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
CAS No.: 1018254-91-5
Cat. No.: VC2117786
Molecular Formula: C9H10N2O2
Molecular Weight: 178.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1018254-91-5 |
|---|---|
| Molecular Formula | C9H10N2O2 |
| Molecular Weight | 178.19 g/mol |
| IUPAC Name | 8-amino-4-methyl-1,4-benzoxazin-3-one |
| Standard InChI | InChI=1S/C9H10N2O2/c1-11-7-4-2-3-6(10)9(7)13-5-8(11)12/h2-4H,5,10H2,1H3 |
| Standard InChI Key | TYHFSDSZRQLYEF-UHFFFAOYSA-N |
| SMILES | CN1C(=O)COC2=C(C=CC=C21)N |
| Canonical SMILES | CN1C(=O)COC2=C(C=CC=C21)N |
Introduction
Structural Characteristics and Properties
Chemical Identity and Basic Properties
8-Amino-4-methyl-2H-benzo[b] oxazin-3(4H)-one belongs to the benzoxazinone class of heterocyclic compounds. It features a benzoxazinone core structure with an amino substituent at position 8 and a methyl group at position 4. The compound shares structural similarities with other benzoxazinone derivatives documented in literature, such as 8-Amino-2-methyl-2H-benzo[b] oxazin-3(4H)-one (CAS: 870064-81-6), though with differing methyl group positions .
Physical and Chemical Properties
Based on the properties of structurally similar compounds, the following characteristics can be reasonably estimated for 8-Amino-4-methyl-2H-benzo[b] oxazin-3(4H)-one:
The amino group at position 8 likely contributes to hydrogen bonding capability, potentially affecting the compound's solubility profile and intermolecular interactions. The methyl substituent at position 4 (on the nitrogen) would influence the electronic properties of the heterocyclic system and potentially impact its reactivity.
Synthesis Methodologies
General Synthesis Routes for Benzoxazinone Derivatives
The synthesis of benzoxazinone derivatives follows several established pathways that could be adapted for 8-Amino-4-methyl-2H-benzo[b] oxazin-3(4H)-one production. Based on the literature, potential synthetic approaches include:
Cyclization of 2-Aminophenol Derivatives
A common approach involves the reaction of substituted 2-aminophenols with chloroacetyl chloride followed by cyclization. This method has been reported to yield 2H-Benzo[b] oxazin-3(4H)-one derivatives with yields of approximately 78% . For synthesizing the target compound, 2-amino-5-aminophenol would serve as a suitable starting material.
Nucleophilic Substitution and Cyclization
Another approach employs the reaction of 2-halophenols with 2-chloroacetamides followed by CuI/DBU-catalyzed coupling cyclization. This method offers advantages including simple reaction conditions, short reaction times, and broad substrate scope . The method would need adaptation to incorporate both the 8-amino substituent and 4-methyl functionalization.
One-Pot Synthesis Using Ionic Liquids
An efficient procedure utilizing DBU in the ionic liquid [omim][BF4] has been reported for the one-pot synthesis of 2H-benzo[b] oxazin-3(4H)-one derivatives from o-aminophenols and 2-bromoalkanoates. This chemoselective approach provides high yields (73-95%) in relatively short reaction times . This method could be modified for our target compound synthesis.
Spectroscopic Characterization
Predicted Spectroscopic Properties
Based on structural similarities with other benzoxazinone derivatives, the following spectroscopic characteristics might be expected:
Infrared Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| N-H (amino group) | 3300-3400 | Primary amine stretching |
| C=O | 1680-1700 | Amide carbonyl stretching |
| C-O-C | 1200-1250 | Ether linkage |
| Aromatic C-H | 3050-3100 | Aromatic stretching |
Nuclear Magnetic Resonance
Predicted ¹H-NMR signals:
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Aromatic protons: δ 6.5-7.5 ppm (complex pattern)
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-NH₂ protons: δ 4.0-5.0 ppm (broad signal)
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N-CH₃ protons: δ 2.8-3.2 ppm (singlet)
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-OCH₂- protons: δ 4.4-4.6 ppm (singlet)
These predictions are based on typical chemical shift patterns for similar structural elements found in compounds like 2H-1,4-Benzoxazin-3(4H)-one, which exhibits a characteristic singlet at δ 4.55 ppm for the -CH₂- group and signals at δ 6.87-6.96 ppm for aromatic protons .
Biological and Pharmacological Significance
Antimicrobial Activity
Benzoxazinone compounds have shown notable antimicrobial properties against various pathogens . The presence of the amino group at position 8 potentially enhances these properties through increased hydrogen bonding capabilities with biological targets.
Antiproliferative Activity
Several benzoxazinone derivatives exhibit antiproliferative properties, suggesting potential applications in cancer treatment . The specific structural features of 8-Amino-4-methyl-2H-benzo[b] oxazin-3(4H)-one might confer unique interactions with cellular targets involved in proliferation control.
Enzyme Inhibition
Benzoxazinones have been reported as inhibitors of various enzymes and receptor antagonists . The positioning of the amino group and methyl substituent in our target compound could potentially offer selective binding to specific enzyme active sites.
Structure-Activity Relationship Considerations
The amino substituent at position 8 likely influences hydrogen bonding patterns and electronic distribution within the molecule, potentially enhancing interactions with biological targets. The methyl group at position 4 (N-methyl) would modify the conformation and electronic properties of the amide nitrogen, potentially affecting binding affinity and selectivity.
Comparative Analysis with Related Compounds
Structural Comparison
This comparison highlights the structural diversity within the benzoxazinone family and underscores how specific substituents and their positions can significantly alter the molecular properties and potential biological activities.
Synthetic Approach Comparison
Different synthetic strategies may be required for various benzoxazinone derivatives depending on their substitution patterns:
For 8-Amino-4-methyl-2H-benzo[b] oxazin-3(4H)-one, a combination approach might be necessary, potentially starting with an appropriately substituted aminophenol followed by cyclization and selective N-methylation.
Analytical Methods and Characterization Techniques
Chromatographic Methods
High-performance liquid chromatography (HPLC) with UV detection would allow for purity assessment and comparison with related benzoxazinone derivatives. Gas chromatography coupled with mass spectrometry (GC-MS) could provide additional structural confirmation.
Mass Spectrometry
Expected mass spectral data would include a molecular ion peak at m/z 178 corresponding to the molecular formula C₉H₁₀N₂O₂, with fragmentation patterns likely showing loss of the methyl group and opening of the heterocyclic ring.
X-ray Crystallography
Single-crystal X-ray diffraction analysis would provide definitive structural confirmation, revealing the precise three-dimensional arrangement of atoms and confirming substitution patterns.
Future Research Directions
Synthesis Optimization
Future research could focus on developing optimized synthetic routes specific to 8-Amino-4-methyl-2H-benzo[b] oxazin-3(4H)-one, potentially exploring green chemistry approaches and improving yields. Methods like microwave-assisted synthesis and continuous flow chemistry could offer advantages in efficiency and scalability.
Biological Activity Screening
Comprehensive screening for biological activities would be valuable, particularly focusing on:
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Antimicrobial activity against resistant pathogens
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Antiproliferative effects against various cancer cell lines
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Anti-inflammatory properties
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Enzyme inhibition profiles
Structure Modification Studies
Systematic modification of the core structure could yield valuable structure-activity relationship data:
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Varying the position of the amino group
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Exploring different N-alkyl substituents beyond methyl
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Introducing additional functional groups to enhance specificity
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